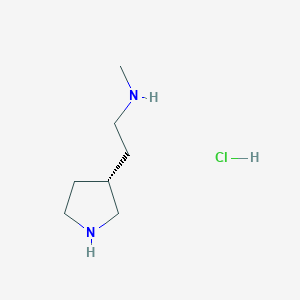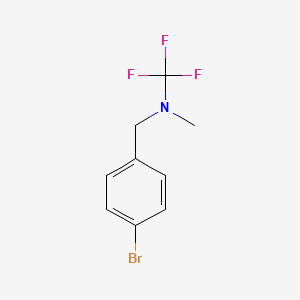
N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine is an organic compound characterized by the presence of a bromobenzyl group, a trifluoromethyl group, and a methylamine group
Métodos De Preparación
The synthesis of N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-bromobenzyl chloride with N-methyltrifluoromethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromobenzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products. .
Aplicaciones Científicas De Investigación
N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine can be compared with similar compounds such as:
4-bromobenzyl chloride: Similar in structure but lacks the trifluoromethyl and methylamine groups.
4-bromobenzyl bromide: Contains a bromine atom instead of a trifluoromethyl group.
N-(4-bromobenzyl)-N-methylmethanamine: Lacks the trifluoromethyl group.
Propiedades
Fórmula molecular |
C9H9BrF3N |
|---|---|
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
N-[(4-bromophenyl)methyl]-1,1,1-trifluoro-N-methylmethanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-14(9(11,12)13)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
Clave InChI |
OVCKDMKKFALWFJ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



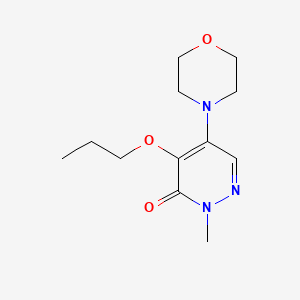

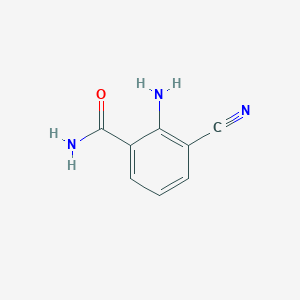
![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine](/img/structure/B13949415.png)
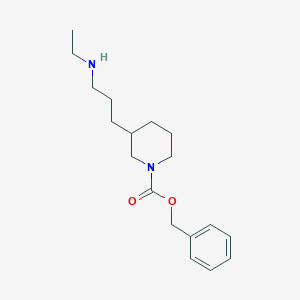
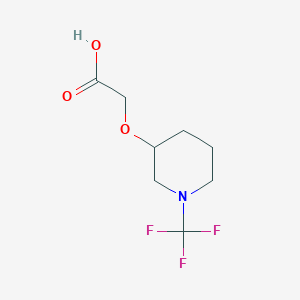
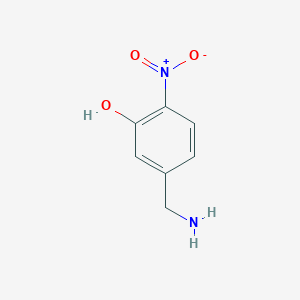
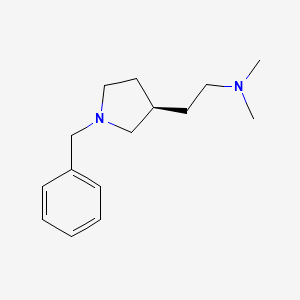
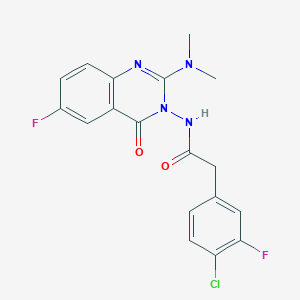
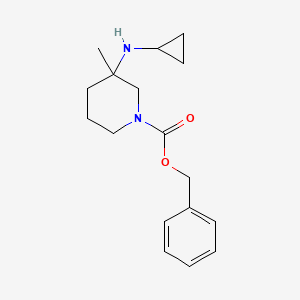
![diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate](/img/structure/B13949444.png)
